molecular formula C6H9F3O5S B11824068 Ethyl 4,4,4-trifluoro-3-sulfobutanoate

Ethyl 4,4,4-trifluoro-3-sulfobutanoate

Cat. No.: B11824068
M. Wt: 250.20 g/mol
InChI Key: CAZYAPDOXBWSIC-UHFFFAOYSA-N
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Description

Ethyl 4,4,4-trifluoro-3-sulfobutanoate is a chemical compound with the molecular formula C₆H₉F₃O₅S. It is characterized by the presence of trifluoromethyl and sulfonate groups, which impart unique chemical properties to the molecule. This compound is primarily used in research and industrial applications due to its reactivity and functional group diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,4,4-trifluoro-3-sulfobutanoate typically involves the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with sulfonating agents under controlled conditions. One common method includes the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4,4-trifluoro-3-sulfobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various trifluoromethylated and sulfonated derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Ethyl 4,4,4-trifluoro-3-sulfobutanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4,4,4-trifluoro-3-sulfobutanoate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s electrophilicity, making it a reactive intermediate in many chemical reactions. The sulfonate group can form strong interactions with nucleophiles, facilitating various addition and substitution reactions .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate
  • Ethyl 4,4,4-trifluoro-2-butynoate
  • Ethyl 4,4,4-trifluoroacetoacetate

Uniqueness

Ethyl 4,4,4-trifluoro-3-sulfobutanoate is unique due to the presence of both trifluoromethyl and sulfonate groups, which impart distinct reactivity and stability compared to other similar compounds. This dual functionality makes it a versatile intermediate in various chemical syntheses .

Properties

IUPAC Name

4-ethoxy-1,1,1-trifluoro-4-oxobutane-2-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O5S/c1-2-14-5(10)3-4(6(7,8)9)15(11,12)13/h4H,2-3H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZYAPDOXBWSIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(F)(F)F)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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